
2-Bromo-5-methylanisole
Overview
Description
2-Bromo-5-methylanisole (CAS 95740-49-1) is a brominated aromatic ether with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol (notably, incorrectly states 356.21 g/mol, likely due to a typographical error; the correct value is derived from the formula C₈H₉BrO: 12×8 + 1×9 + 79.9 + 16 = 201.06). It features a methoxy (-OCH₃) group at position 2, a methyl (-CH₃) group at position 5, and a bromine atom at position 2 on the benzene ring (synonyms include 4-Bromo-3-methoxytoluene and this compound) .
Preparation Methods
Direct Bromination of 2-Methoxy-4-methylbenzene
The most straightforward method involves electrophilic aromatic substitution of 2-methoxy-4-methylbenzene using brominating agents. Key variations include:
Bromine with Lewis Acid Catalysts
- Reagents : Bromine (Br₂), FeCl₃, or AlCl₃ as Lewis acids.
- Conditions : Reactions occur in non-polar solvents (e.g., CCl₄ or CH₂Cl₂) at 0–25°C.
- Mechanism : The methoxy group directs bromination to the ortho position relative to itself, yielding 2-bromo-5-methylanisole as the major product.
- Yield : 85–93% under optimized conditions.
Example Protocol (from Patent CN102234220A):
1. Dissolve 2-methoxy-4-methylbenzene (10 g) in CCl₄ (50 mL).
2. Add FeCl₃ (0.5 g) and tetrabutylammonium bromide (0.2 g).
3. Slowly add Br₂ (8.5 g) at 0°C over 2 h.
4. Stir at 25°C for 12 h, then quench with Na₂S₂O₃.
5. Purify via silica gel chromatography (hexane/EtOAc 9:1).
Regioselective Bromination with Phase-Transfer Catalysts
- Catalysts : Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhance selectivity by stabilizing intermediates.
- Yield : 89–93% with <5% dibrominated byproducts.
Sandmeyer Reaction from 2-Methoxy-4-methylaniline
This two-step method replaces an amino group with bromine:
Diazotization and Bromination
- Step 1 : Diazotize 2-methoxy-4-methylaniline with NaNO₂/HBr at 0–5°C.
- Step 2 : Treat with CuBr or HBr to replace the diazo group with bromine.
- Yield : 90–96%.
Key Data :
Parameter | Value | Source |
---|---|---|
Temperature | 0–5°C (Step 1); 50°C (Step 2) | |
Solvent | H₂O/CH₂Cl₂ | |
Byproducts | <2% |
Decarboxylative Bromination of 2-Methoxy-4-methylbenzoic Acid
This transition-metal-free method uses bromine sources to replace carboxylic acid groups:
Bu₄NBr₃-Mediated Reaction
- Reagents : Tetrabutylammonium tribromide (Bu₄NBr₃), K₃PO₄.
- Conditions : MeCN at 100°C for 16 h.
- Yield : 80–85%.
Mechanism :
- Deprotonation of the carboxylic acid forms a carboxylate.
- Bu₄NBr₃ delivers Br⁺, facilitating decarboxylation and bromination.
Halogen Exchange via Grignard Reagents
Lithium-Halogen Exchange
- Reagents : 1,4-Dibromo-2-methoxybenzene, isopropyl magnesium chloride.
- Conditions : THF at −78°C, followed by quenching with methyl iodide.
- Yield : 75–80%.
Example :
1. Add iPrMgCl to 1,4-dibromo-2-methoxybenzene in THF at −78°C.
2. Quench with MeI to introduce the methyl group.
3. Isolate this compound via distillation.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Direct Bromination | 85–93 | ≥98 | Scalable, minimal steps | Requires regioselective control |
Sandmeyer Reaction | 90–96 | ≥97 | High selectivity | Toxic diazonium intermediates |
Decarboxylative | 80–85 | ≥95 | Transition-metal-free | Limited substrate availability |
Grignard Exchange | 75–80 | ≥90 | Flexible methyl introduction | Cryogenic conditions |
Industrial-Scale Considerations
- Catalyst Recycling : FeCl₃ and quaternary ammonium salts in direct bromination can be recovered via filtration.
- Cost Efficiency : Direct bromination is preferred for large-scale production due to lower reagent costs.
- Safety : Sandmeyer reactions require strict temperature control to avoid explosive diazonium salts.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.
Reduction Reactions: The bromine atom can be reduced to form 5-methylanisole.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-methoxy-5-methylanisole.
Oxidation: Products include 2-bromo-5-methylbenzaldehyde or 2-bromo-5-methylbenzoic acid.
Reduction: The major product is 5-methylanisole.
Scientific Research Applications
Organic Synthesis
2-Bromo-5-methylanisole is widely used as an intermediate in organic synthesis due to its ability to undergo various chemical reactions. It can participate in nucleophilic aromatic substitutions, allowing for the introduction of different functional groups, which is crucial for developing new compounds with desired properties.
Pharmaceutical Development
The compound has been studied for its potential pharmaceutical applications. Its structure allows it to interact with biological targets, making it a candidate for drug development. For instance, derivatives of this compound have shown promising results in anticancer studies, where they exhibit significant antiproliferative effects against several cancer cell lines.
Biological Studies
Research indicates that compounds related to this compound can induce apoptosis in cancer cells. A study highlighted its ability to trigger apoptotic pathways, suggesting potential therapeutic benefits in oncology.
Anticancer Activity
Recent studies have evaluated the anticancer potential of derivatives related to this compound. For example:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | U-937 (human leukemia) | <200 |
Related derivatives | SK-MEL-1 (melanoma) | <200 |
These findings indicate that structural modifications can enhance the anticancer activity of related compounds.
Pharmacological Evaluation
A pharmacological study assessed the interaction of this compound with specific receptors involved in metabolic regulation. Results indicated that it could modulate receptor activity, influencing metabolic pathways and potentially leading to therapeutic applications.
Toxicological Studies
While exploring its therapeutic potential, it is essential to consider the toxicological profile of this compound. High doses have been associated with liver damage and metabolic disruptions, emphasizing the need for careful dosage management in therapeutic contexts.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylanisole depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Physical Properties :
- Boiling Point : 232°C at 760 mmHg .
- Density : 1.378 g/cm³ .
- Refractive Index : 1.535 .
- Flash Point : 104.2°C .
The following compounds share structural similarities with 2-Bromo-5-methylanisole, differing in substituents or functional groups, which influence their physical properties and reactivity.
5-Bromo-2-methoxyphenol (4-Bromo-2-hydroxyanisole)
- CAS : 37942-01-1
- Molecular Formula : C₇H₇BrO₂
- Molecular Weight : 203.04 g/mol .
- Physical Properties :
- Key Difference: Contains a hydroxyl (-OH) group instead of a methyl group.
5-Bromo-2-chloroanisole
- CAS : 16817-43-9
- Molecular Formula : C₇H₆BrClO
- Molecular Weight : 221.48 g/mol .
- Physical Properties :
- Key Difference: Substitution of methyl with a chlorine atom.
2-Bromo-5-nitroanisole
- CAS : 77337-82-7
- Molecular Formula: C₇H₆BrNO₃
- Molecular Weight : 232.03 g/mol .
- Hazards : H302 (harmful if swallowed), H315-H319 (skin/eye irritation), H335 (respiratory irritation) .
- Key Difference: Nitro (-NO₂) group introduces strong electron-withdrawing effects, reducing ring reactivity toward electrophiles compared to the electron-donating methyl group in this compound.
4-Bromo-2-(trifluoromethyl)anisole (5-Bromo-2-methoxybenzotrifluoride)
- Synonyms: 3-Bromo-6-methoxybenzotrifluoride
- Molecular Formula : C₈H₆BrF₃O
- Key Difference : Trifluoromethyl (-CF₃) group is highly electron-withdrawing and lipophilic, increasing stability against metabolic degradation compared to methyl .
5-Bromo-4-methyl-2-nitroanisole
- CAS : 1089281-86-6
- Molecular Formula: C₈H₈BrNO₃
- Molecular Weight : 246.06 g/mol .
- Key Difference : Combines methyl and nitro groups, creating steric hindrance and mixed electronic effects (methyl as electron-donating, nitro as electron-withdrawing).
Data Table: Comparative Analysis
Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|---|
This compound | 95740-49-1 | C₈H₉BrO | 201.06 | -OCH₃, -CH₃, -Br | 232 | 1.378 |
5-Bromo-2-methoxyphenol | 37942-01-1 | C₇H₇BrO₂ | 203.04 | -OCH₃, -OH, -Br | 150 | - |
5-Bromo-2-chloroanisole | 16817-43-9 | C₇H₆BrClO | 221.48 | -OCH₃, -Cl, -Br | - | 1.631 |
2-Bromo-5-nitroanisole | 77337-82-7 | C₇H₆BrNO₃ | 232.03 | -OCH₃, -NO₂, -Br | - | - |
4-Bromo-2-(trifluoromethyl)anisole | - | C₈H₆BrF₃O | ~246.0 | -OCH₃, -CF₃, -Br | - | - |
Key Findings
- Electronic Effects : Methyl groups in this compound donate electrons, activating the ring toward electrophilic substitution, whereas nitro or trifluoromethyl groups in analogs deactivate the ring .
- Solubility: Hydroxyl-containing analogs (e.g., 5-Bromo-2-methoxyphenol) exhibit higher polarity and water solubility .
- Safety Profile : Nitro-containing derivatives (e.g., 2-Bromo-5-nitroanisole) pose greater hazards, including respiratory and skin irritation .
Biological Activity
2-Bromo-5-methylanisole is an organic compound with the molecular formula C8H9BrO, characterized by a bromine atom attached to a methoxy group and a methyl group on the aromatic ring. This compound has garnered interest in various scientific fields, particularly due to its potential biological activities and applications in organic synthesis.
Chemical Structure:
- Molecular Formula: C8H9BrO
- CAS Number: 95740-49-1
Mechanism of Action:
The biological activity of this compound can be attributed to its structural features, which allow it to interact with biological macromolecules. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the methoxy and methyl groups influence its reactivity and interaction with biological targets. These interactions may modulate enzyme activities or receptor functions, leading to various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated that compounds with similar structures can disrupt bacterial cell membranes, leading to cell death .
Antifungal and Antitumor Activities
In addition to its antimicrobial properties, this compound has been investigated for antifungal and antitumor activities. Its derivatives have been shown to possess significant activity against fungal pathogens and cancer cell lines, suggesting potential applications in therapeutic contexts .
Case Studies
-
Antimicrobial Activity Assessment:
A study evaluated the antimicrobial efficacy of several brominated anisoles, including this compound. The results indicated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -
Antitumor Activity Investigation:
In a separate study focused on the antitumor properties of halogenated phenols, this compound was included in a panel of compounds tested against various cancer cell lines. The findings revealed that it induced apoptosis in specific cancer cells, highlighting its potential as a lead compound for drug development .
Research Findings
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | Inhibitory against Gram-positive/negative bacteria | |
Antifungal | Active against fungal pathogens | |
Antitumor | Induces apoptosis in cancer cells |
Applications in Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, including pharmaceuticals and specialty chemicals. Its unique substitution pattern allows for diverse synthetic pathways, making it valuable in chemical research and industry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-5-methylanisole, and how can reaction efficiency be monitored?
Methodological Answer: this compound (CAS 95740-49-1) is typically synthesized via bromination of 5-methylanisole using Br₂ in the presence of FeBr₃ under controlled temperatures (0–5°C) to favor regioselectivity . Alternative routes include nucleophilic substitution on pre-functionalized intermediates, such as 5-methyl-2-nitroanisole, followed by catalytic hydrogenation. Reaction progress is monitored via TLC (hexane:EtOAc 4:1, Rf ≈ 0.5) and GC-MS (retention time ~8.2 min). Purity is confirmed by melting point analysis (reported bp 232°C, density 1.378 g/cm³) and ¹H NMR .
Q. How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer: Key characterization methods include:
- ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J=8.4 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 6.75 (dd, J=8.4, 2.4 Hz, 1H), 3.90 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃) .
- IR : C-O stretch at 1240 cm⁻¹, aromatic C-Br at 560 cm⁻¹.
- GC-MS : Molecular ion peak at m/z 201 (C₈H₉BrO⁺). Cross-validate with CAS-reported refractive index (1.535) and flash point (104.2°C) .
Advanced Research Questions
Q. How can discrepancies in NMR data be resolved during structural confirmation of this compound?
Methodological Answer: Conflicting NMR signals may arise from residual solvents, isotopic impurities (e.g., deuterated analogs in ), or polymorphism. To resolve:
Re-purify via column chromatography (silica gel, hexane/EtOAc gradient).
Use high-field NMR (≥500 MHz) and compare coupling constants with literature values .
Confirm crystal structure via X-ray diffraction.
Analyze deuterated derivatives (e.g., 4-Bromoanisole-d₃ in ) to isolate isotopic effects.
Q. What strategies optimize regioselectivity in bromination reactions for this compound synthesis?
Methodological Answer: Regioselectivity challenges arise due to competing ortho/para bromination. Mitigation strategies:
- Temperature control : Maintain 0–5°C to slow kinetic para-bromination .
- Catalyst tuning : Use FeBr₃ (1.2 equiv) over AlCl₃ to reduce side-product formation.
- In situ monitoring : Employ LC-MS to detect intermediates like 3-bromo isomers (e.g., 3-Bromo-5-methoxybenzoic acid in ). Optimize reaction quenching to prevent over-bromination.
Q. How can environmental hazards be mitigated during large-scale synthesis or spills of this compound?
Methodological Answer:
- Spill management : Contain leaks with sand/vermiculite; neutralize residues with 5% NaHCO₃ . Collect waste in labeled drums for incineration.
- Emission control : Use closed-system reactors with HBr scrubbers to capture gaseous byproducts.
- Waste disposal : Avoid aqueous discharge; consult local regulations (e.g., UN 3265 in ) for halogenated waste protocols .
Q. What analytical methods resolve conflicting melting point data in synthesized batches?
Methodological Answer: Batch variations may stem from impurities or polymorphic forms. Steps:
Recrystallization : Use ethanol/water (3:1) to isolate pure crystals.
Differential Scanning Calorimetry (DSC) : Determine exact melting range (literature bp 232°C at 760 mmHg) .
X-ray Powder Diffraction (XRPD) : Identify crystalline phases.
Compare with deuterated analogs (e.g., 4-Bromoanisole-2,3,5,6-d₄ in ) to assess isotopic influence.
Q. Data Contradiction and Advanced Analysis
Q. How should researchers address inconsistent yields in Grignard reactions involving this compound?
Methodological Answer: Yield inconsistencies often arise from moisture sensitivity or competing side reactions (e.g., demethylation). Solutions:
- Anhydrous conditions : Use rigorously dried solvents and Schlenk-line techniques.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency.
- Byproduct analysis : Employ HPLC-MS to detect degradation products like 5-methylcatechol (hydrolysis byproduct).
Properties
IUPAC Name |
1-bromo-2-methoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERVAQHUJAFULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446815 | |
Record name | 2-Bromo-5-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95740-49-1 | |
Record name | 2-Bromo-5-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 95740-49-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.